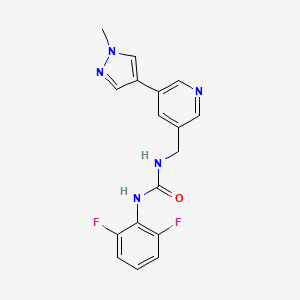

1-(2,6-difluorophenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-difluorophenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a chemical compound that belongs to the class of urea derivatives. It is a potent inhibitor of certain protein kinases and has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Anticancer Potential

The compound demonstrates significant potential in cancer research. Hafez and El-Gazzar (2020) synthesized a series of pyridine derivatives, including ones similar to the specified compound, which showed high antitumor activity against liver, colon, and breast cancer cell lines. Particularly, a derivative featuring a pyridine with p-fluorophenyl urea showed the most potent activity, hinting at the effectiveness of such structures in anticancer applications (Hafez & El-Gazzar, 2020).

Hydrogel Formation

Lloyd and Steed (2011) explored the use of a similar urea derivative in forming hydrogels. They found that the compound's ability to form gels and its physical properties can be tuned by varying the anion identity. This suggests potential applications in material science, particularly in the development of hydrogels with specific mechanical properties (Lloyd & Steed, 2011).

Fluorinated Heterocycles Synthesis

Sloop, Bumgardner, and Loehle (2002) highlighted the use of similar compounds in the synthesis of fluorinated heterocycles. These structures, containing fluorine atoms, are significant in medicinal chemistry due to their unique properties, indicating a broad range of potential applications in drug design and pharmaceutical research (Sloop et al., 2002).

Hydrogen Bonding and Complexation

Chien et al. (2004) studied the hydrogen bonding and cytosine complexation of pyrid-2-yl ureas, closely related to the compound . Their findings are important in understanding molecular interactions, which can have implications in designing molecules for biological applications and drug design (Chien et al., 2004).

Structural and Crystallographic Studies

Cho et al. (2015) conducted a study on the crystal structure of chlorfluazuron, a molecule with a structure similar to the requested compound. Understanding the crystal structures of such compounds can have significant implications in material science and pharmaceutical research, as crystallography is key in determining molecular conformation and interactions (Cho et al., 2015).

Metallo-Supramolecular Macrocycle Formation

Troff et al. (2012) explored the formation of metallo-supramolecular macrocycles using pyridine-substituted urea ligands. These findings are relevant in the field of supramolecular chemistry, where such macrocycles have applications in catalysis, drug delivery, and material science (Troff et al., 2012).

properties

IUPAC Name |

1-(2,6-difluorophenyl)-3-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N5O/c1-24-10-13(9-22-24)12-5-11(6-20-8-12)7-21-17(25)23-16-14(18)3-2-4-15(16)19/h2-6,8-10H,7H2,1H3,(H2,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZDTAXBECYLJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine](/img/structure/B2853549.png)

![4-[(6-chloro-3-pyridinyl)carbonyl]-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2853552.png)

![[2-[Benzyl(2-phenylethyl)amino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2853554.png)

![N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/no-structure.png)

![1-(2-Fluorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2853558.png)

![7-Chloro-5-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2853559.png)

![2,6-dichloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]pyridine-3-sulfonamide](/img/structure/B2853563.png)

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2853565.png)